N-cyclohexyl-2-{[3-(4-fluorophenyl)acryloyl]amino}benzamide -

N-cyclohexyl-2-{[3-(4-fluorophenyl)acryloyl]amino}benzamide

Catalog Number: EVT-3675411
CAS Number:
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent, class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong activity against HDAC3, with an IC50 value of 95.48 nM []. FNA demonstrates promising in vitro antiproliferative activity against solid tumor cell lines, notably HepG2 cells, with an IC50 value of 1.30 μM []. In vivo xenograft model studies reveal that FNA effectively inhibits tumor growth with a tumor growth inhibition (TGI) of 48.89% []. Furthermore, FNA promotes apoptosis and induces G2/M phase cell cycle arrest in HepG2 cells [].

(E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective histone deacetylase (HDAC) inhibitor, notably the first oral HDAC inhibitor approved in China for treating relapsed and refractory peripheral T cell lymphoma []. It exhibits potent activity against specific HDAC isoforms.

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

Compound Description: This compound serves as a lead compound for the development of covalent JNK3 inhibitors []. It displays strong inhibitory activity against JNK3 with an IC50 value in the low double-digit nanomolar range [].

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

Compound Description: Compound 13 is a potent covalent JNK3 inhibitor derived from lead compound 1 []. It displays an IC50 value in the low double-digit nanomolar range in a radiometric kinase assay and engages covalently with JNK3 in cells []. Notably, the introduction of a photolabile protecting group onto compound 13 significantly reduces its binding affinity for JNK3, an effect that is rapidly reversed upon UV irradiation []. This photocaging strategy provides spatiotemporal control over JNK3 activity in live cells.

(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

Compound Description: PS166276 is a highly selective and potent p38 MAP kinase inhibitor []. It exhibits an IC50 of 1 μM for p38 kinase inhibition and potently suppresses lipopolysaccharide (LPS)-induced TNF production in human monocytes []. It displays high selectivity against a panel of other kinases and effectively inhibits LPS-induced TNF increase in mice at a dose of 30 mg/kg [].

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

Compound Description: Sch527123 is a potent and selective allosteric antagonist of both CXCR1 and CXCR2 chemokine receptors []. It displays insurmountable antagonism, blocking chemokine binding and receptor activation []. Sch527123 effectively inhibits neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8 while showing no effect on C5a or formyl-methionyl-leucyl-phenylalanine responses []. Sch527123 demonstrates good binding affinity to CXCR1 (Kd = 3.9 ± 0.3 nM) and even higher selectivity for CXCR2 (Kd = 0.049 ± 0.004 nM) [].

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935)

Compound Description: ORG25935 is a potent and selective glycine transporter 1 (GlyT1) inhibitor []. It exhibits significant antiallodynic effects in various neuropathic pain models in mice, including the partial peripheral nerve ligation model []. These effects are mediated through the spinal glycine receptor α3 [].

4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543)

Compound Description: ORG25543 is a potent and selective glycine transporter 2 (GlyT2) inhibitor []. Like ORG25935, it demonstrates significant antiallodynic effects in various neuropathic pain models in mice []. This analgesic effect is attributed to its ability to enhance glycinergic neurotransmission in the spinal cord by blocking GlyT2, which is responsible for glycine reuptake [].

(O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: ALX1393 is another potent and selective glycine transporter 2 (GlyT2) inhibitor []. It exhibits significant antiallodynic effects in various neuropathic pain models in mice []. Its mechanism of action involves enhancing glycinergic neurotransmission in the spinal cord by inhibiting GlyT2-mediated glycine reuptake [].

(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: RGFP966 is a selective histone deacetylase 3 (HDAC3) inhibitor []. It has shown to improve motor deficits and exhibit neuroprotective effects in the N171-82Q transgenic mouse model of Huntington's disease []. RGFP966 also reduced the expression of macrophage migration inhibitory factor (Mif) and decreased glial fibrillary acidic protein (GFAP) immunoreactivity in the striatum of HD mice, suggesting a potential role in modulating immune responses and glial cell activation [].

(±)-cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide (Cisapride)

Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motor activity [].

Properties

Product Name

N-cyclohexyl-2-{[3-(4-fluorophenyl)acryloyl]amino}benzamide

IUPAC Name

N-cyclohexyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzamide

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-17-13-10-16(11-14-17)12-15-21(26)25-20-9-5-4-8-19(20)22(27)24-18-6-2-1-3-7-18/h4-5,8-15,18H,1-3,6-7H2,(H,24,27)(H,25,26)/b15-12+

InChI Key

YLQZLOGZWOVMDU-NTCAYCPXSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.